molecular formula C9H10ClN3 B1529549 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 870706-47-1

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B1529549
CAS No.: 870706-47-1
M. Wt: 195.65 g/mol
InChI Key: OISMAEWRUUQMSY-UHFFFAOYSA-N
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Description

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position and an isopropyl group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for developing kinase inhibitors, which are crucial in the treatment of various diseases, including cancer and inflammatory disorders .

Mechanism of Action

Target of Action

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is primarily used in medicinal chemistry as a scaffold for developing potent kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, growth, and division. By inhibiting these proteins, the compound can interfere with these processes, making it a promising candidate for cancer therapy and treatments for inflammatory skin disorders like atopic dermatitis .

Mode of Action

The compound interacts with its targets, the kinases, by binding to their active sites. This binding inhibits the kinases’ activity, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division and death and in tumor formation processes .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway, which is a chain of interactions between proteins in the cell. This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .

Pharmacokinetics

It’s worth noting that the compound’s unique structure can influence its pharmacokinetics and pharmacodynamics

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of kinase activity. This inhibition disrupts the JAK-STAT signaling pathway, potentially leading to a reduction in cell division and growth . This makes the compound a promising candidate for the treatment of diseases like cancer and inflammatory skin disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Safety and Hazards

The compound is classified under GHS07 and has the signal word ‘Warning’. The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Given its role as a building block in the synthesis of many JAK inhibitors, future research could focus on optimizing its synthesis process and exploring its potential applications in the development of new drugs .

Biochemical Analysis

Biochemical Properties

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in biochemical reactions, primarily through its interactions with various enzymes and proteins. It is known to act as a scaffold for developing potent kinase inhibitors, which are essential in regulating cellular processes such as cell division, growth, and apoptosis. The compound interacts with enzymes like 3-Phosphoinositide-Dependent Kinase 1 (PDK1), which is a critical target in cancer therapy . These interactions often involve binding to the active site of the enzyme, thereby inhibiting its activity and modulating downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting kinase activity, the compound can alter the phosphorylation status of key signaling molecules, leading to changes in gene expression and metabolic flux . This modulation can result in the suppression of cell proliferation and induction of apoptosis, making it a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s unique structure allows it to fit into the active sites of target enzymes, where it can inhibit or activate their functions. For example, its interaction with PDK1 involves binding to the ATP-binding pocket, thereby preventing ATP from accessing the site and inhibiting the enzyme’s activity . This inhibition disrupts the downstream signaling cascade, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of kinase activity and prolonged suppression of cell proliferation observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity. At higher doses, toxic effects such as irritation of the respiratory mucosa, eyes, and skin have been reported . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions such as hydroxylation and conjugation, which enhance its solubility and facilitate its excretion . These metabolic processes can also influence the compound’s activity and toxicity, as metabolites may retain or lose the biological activity of the parent compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, binding to plasma proteins can affect its bioavailability and distribution, while transporters can facilitate its uptake into target cells.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, localization to the nucleus can enable it to interact with nuclear enzymes and influence gene expression, while localization to the cytoplasm can facilitate interactions with cytoplasmic kinases.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Suzuki Coupling: This reaction often uses palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminated pyrrolopyrimidine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to the presence of both the chlorine atom and the isopropyl group, which confer distinct chemical properties and reactivity. This makes it a valuable scaffold for designing selective kinase inhibitors with potential therapeutic applications .

Properties

IUPAC Name

4-chloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-6(2)13-4-3-7-8(10)11-5-12-9(7)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISMAEWRUUQMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Cs2CO3 (382 g, 1.2 mol) was added to a solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (120 g, 0.78 mol) in DMF (1.0 L) at room temperature. The resulting mixture was stirred for 30 min. 2-Iodopropane (267 g, 1.6 mol) was added and the reaction and stirred for 5 h at room temperature. The reaction mixture was filtered and the solid was washed with EtOAc (3×500 mL). The combined filtrates were washed with water (3×500 mL) and brine (3×250 mL), dried (Na2SO4), filtered, and concentrated in vacuo to afford the title compound as a yellow solid (151 g, 94%). MS: 19.6 (MH+); HPLC Rf: 4.89 min. (HPLC method 4).
Name
Cs2CO3
Quantity
382 g
Type
reactant
Reaction Step One
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120 g
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Quantity
1 L
Type
solvent
Reaction Step One
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267 g
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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